1-Eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-42:0 in which the alkyl and the acyl groups specified at positions 1 and 2 are eicosyl and docosanoyl respectively. It is a phosphatidylcholine O-42:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Scientific Research Applications
Structure and Properties
- Structural Analysis and Thermotropic Properties : The ether-linked phosphatidylcholines like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine (EDPC) have distinct structural properties. Studies using differential scanning calorimetry and X-ray diffraction have revealed insights into their thermotropic behavior and bilayer membrane structures. For instance, EDPC exhibits a specific endothermic transition and forms an interdigitated, triple-chain bilayer gel phase, providing important insights into its structural properties in different phases (Mattai, Witzke, Bittman, & Shipley, 1987).
Lipid Mixtures and Phase Behavior
- Phase Behavior in Lipid Mixtures : The behavior of lipid mixtures containing compounds like this compound in bilayers and monolayers has been studied using techniques like differential scanning calorimetry and epifluorescence microscopy. These studies provide valuable information on the phase separation and domain formation in mixed phospholipid monolayers, essential for understanding membrane dynamics and function (Dumaual, Jenski, & Stillwell, 2000).
Membrane Interaction Studies
- Membrane Interactions and Properties : In-depth studies using techniques like neutron diffraction and small-angle X-ray scattering have been conducted to understand the interactions of specific phospholipids, including this compound, with other lipids in bilayer structures. These studies are crucial for unraveling how these phospholipids influence membrane dimensions, molecular order, and hydration, which are vital for cellular functions and biochemical processes (Binder & Gawrisch, 2001).
Analytical Techniques and Synthesis
- Analytical and Synthesis Approaches : Research has also focused on the synthesis and analysis of phospholipids like this compound. Techniques such as high-performance liquid chromatography and fast atom bombardment mass spectrometry have been utilized for isolating and characterizing these phospholipids, contributing significantly to our understanding of their chemical properties and potential applications (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Cellular Interactions and Functions
- Cellular Targets and Functions : Research has been conducted to identify the cellular targets and understand the functional role of compounds like this compound in biological systems. These studies provide insights into how such phospholipids interact with cellular components, influencing various biological processes and signaling pathways (Potier et al., 2011).
Properties
Molecular Formula |
C50H102NO7P |
---|---|
Molecular Weight |
860.3 g/mol |
IUPAC Name |
[(2R)-2-docosanoyloxy-3-icosoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H102NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-27-29-31-33-35-37-39-41-43-50(52)58-49(48-57-59(53,54)56-46-44-51(3,4)5)47-55-45-42-40-38-36-34-32-30-28-25-23-21-19-17-15-13-11-9-7-2/h49H,6-48H2,1-5H3/t49-/m1/s1 |
InChI Key |
BJUWREINODTBMO-ANFMRNGASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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